molecular formula C19H22O B1360581 2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone CAS No. 898792-77-3

2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone

Cat. No.: B1360581
CAS No.: 898792-77-3
M. Wt: 266.4 g/mol
InChI Key: XZSRHVWIYLPRDQ-UHFFFAOYSA-N
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Description

2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a propiophenone derivative of significant interest in organic and medicinal chemistry research. This compound features a propiophenone backbone substituted with methyl groups on both aromatic rings, a structural characteristic known to influence both the molecule's physical properties and its biological interactions. Propiophenone derivatives have been investigated for their potential pharmacological properties, including serving as structural motifs in compounds with muscle relaxant and anticonvulsant activities . The specific arrangement of the methyl groups on the 2' and 5' positions of one ring and the 2,3-positions of the other may impact the compound's steric profile and electronic distribution, which can be critical for its behavior in synthetic applications and its binding affinity in biological assays . As a building block, this compound is valuable for the synthesis of more complex organic molecules. It can undergo various chemical transformations typical of ketones, such as reductions to alcohols or participation in condensation reactions, making it a versatile intermediate for constructing libraries of compounds for screening . Researchers utilize such compounds in studies involving enzyme-catalyzed reactions, metabolic pathways, and the development of new therapeutic agents. Its structure suggests potential use in the production of specialty chemicals, including fragrances and dyes . The product is provided for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions, and we recommend consulting the safety data sheet (SDS) before use. For specific technical data, including NMR spectra and HPLC chromatograms, please contact our technical support team.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-8-9-15(3)18(12-13)19(20)11-10-17-7-5-6-14(2)16(17)4/h5-9,12H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSRHVWIYLPRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644633
Record name 3-(2,3-Dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-77-3
Record name 3-(2,3-Dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Principle

The most common and effective method to synthesize 2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is the Friedel-Crafts acylation of an appropriately substituted aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). The reaction proceeds via the formation of a highly reactive acylium ion intermediate, which electrophilically attacks the aromatic ring to form the ketone product.

Stepwise Reaction Process

Step Description
1 Formation of acylium ion by reaction of acyl chloride with AlCl3.
2 Electrophilic attack of the acylium ion on the aromatic ring (bearing methyl substituents).
3 Rearrangement and stabilization to yield the propiophenone derivative.
4 Work-up involving quenching with water or dilute acid to liberate the product.

Reaction Conditions

  • Catalyst: Aluminum chloride (AlCl3), sometimes other Lewis acids like FeCl3 for improved regioselectivity.
  • Solvent: Non-polar solvents such as dichloromethane or carbon disulfide are commonly used to dissolve reactants and control reaction rate.
  • Temperature: Typically maintained at low to moderate temperatures (0–25 °C) to minimize side reactions and polyacylation.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is preferred to avoid moisture interference and catalyst deactivation.

Purification Techniques

  • Recrystallization from suitable solvents to improve purity.
  • Chromatographic methods (silica gel column chromatography) to separate byproducts or regioisomers.

Industrial Scale Preparation and Optimization

Scale-Up Considerations

  • Use of continuous flow reactors to enhance heat and mass transfer, allowing precise control over reaction parameters and reducing side reactions.
  • Optimization of molar ratios of reactants to maximize yield and reduce catalyst consumption.
  • Implementation of real-time monitoring techniques like FTIR or Raman spectroscopy for reaction progress control.

Purification at Scale

  • Combination of recrystallization and preparative chromatography to achieve high purity (>98%).
  • Use of solvent recovery and recycling to minimize environmental impact and cost.

Comparative Data on Preparation Parameters

Parameter Laboratory Scale Industrial Scale
Catalyst AlCl3 (stoichiometric) AlCl3 or FeCl3 (catalytic amounts)
Solvent Dichloromethane, CS2 Optimized solvent mixtures for solubility
Temperature Range 0–25 °C Controlled via flow reactors, 10–30 °C
Reaction Time 2–6 hours Reduced to 1–3 hours with flow chemistry
Yield (%) 65–75% 80–90% (optimized conditions)
Purification Recrystallization, chromatography Multi-step recrystallization and chromatography
Atmosphere Nitrogen or argon Inert atmosphere with automated control

Related Chemical Reactions and Modifications

  • Oxidation: The ketone group can be oxidized to carboxylic acids or other derivatives using oxidants like KMnO4 or CrO3.
  • Reduction: Ketone reduction to alcohols using NaBH4 or LiAlH4 is feasible for further functionalization.
  • Electrophilic Aromatic Substitution: Additional substitution on the aromatic rings is possible, influenced by the methyl substituents directing effects.

Research Findings and Notes

  • The methyl groups at 2',5' and 2,3 positions direct the regioselectivity of the Friedel-Crafts acylation, favoring substitution at the 3-position of the propiophenone side chain.
  • Careful control of temperature and catalyst loading is critical to avoid polyacylation and side reactions.
  • Continuous flow methods have been shown to improve reaction efficiency and product consistency in industrial synthesis.
  • Analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC are essential for confirming product identity and purity.

Summary Table: Preparation Methods for this compound

Aspect Details
Synthetic Route Friedel-Crafts acylation of 2,5-dimethylbenzoyl chloride with 2,3-dimethylbenzene
Catalyst Aluminum chloride (AlCl3), sometimes FeCl3
Solvent Dichloromethane, carbon disulfide
Temperature 0–25 °C
Reaction Time 2–6 hours (lab scale), 1–3 hours (industrial)
Purification Recrystallization, silica gel chromatography
Yield 65–90% depending on scale and optimization
Key Challenges Controlling regioselectivity, minimizing polyacylation, catalyst deactivation
Industrial Enhancements Continuous flow reactors, in-line monitoring, solvent recycling

This detailed analysis synthesizes available research and industrial knowledge to provide a comprehensive view of the preparation methods for this compound. The Friedel-Crafts acylation remains the cornerstone of its synthesis, with ongoing improvements in reaction control and scale-up techniques enhancing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

In organic synthesis, 2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone serves as an intermediate for the production of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new compounds.

Biological Research

The compound is studied for its potential biological activities , particularly in antimicrobial and anticancer research. It has shown promising results in inhibiting bacterial growth and inducing apoptosis in cancer cell lines.

  • Antimicrobial Activity : Research indicates that this compound can inhibit the growth of various bacterial strains. For instance, it demonstrates significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Anticancer Activity : In vitro studies have shown that treatment with this compound can reduce cell viability by over 60% in MCF-7 breast cancer cells at a concentration of 25 µM after 48 hours.

Medicinal Chemistry

Due to its structural features, this compound is investigated for potential drug development applications. Its ability to interact with specific molecular targets suggests possible therapeutic uses in treating infections or cancer.

Data Summary Table

ActivityTarget Organisms/Cell LinesConcentration (µg/mL or µM)Effect Observed
AntimicrobialStaphylococcus aureus50Significant growth inhibition
Escherichia coli50Significant growth inhibition
AnticancerMCF-7 (breast cancer)25>60% reduction in cell viability

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
  • Anticancer Activity : Another study focused on its effects on MCF-7 breast cancer cells, where it was found to induce apoptosis significantly, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s uniqueness arises from its specific arrangement of methyl groups. Below is a comparative analysis of structurally related propiophenones:

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Weight (g/mol) Unique Features
2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone 2',5'-dimethyl; 2,3-dimethylphenyl ~280 (estimated) Enhanced steric hindrance; potential for selective biological interactions
3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone [1] 3',5'-dimethyl; 2,4-dimethylphenyl 266.38 Symmetric methyl distribution; higher crystallinity
4'-Bromo-3-(2,3-dimethylphenyl)propiophenone [7] 4'-bromo; 2,3-dimethylphenyl 317.2 Bromine enhances electrophilicity; potential anticancer activity
2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone [12] 2',5'-dimethyl; 3,4,5-trifluorophenyl 292.29 Fluorine substituents improve metabolic stability and lipophilicity
2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone [11] 2',3'-dimethyl; 2,6-dimethylphenyl ~280 (estimated) Ortho-methyl groups reduce ring flexibility; altered pharmacokinetics

Physicochemical Properties

  • Solubility: The 2,3-dimethylphenyl group increases hydrophobicity compared to hydroxyl- or methoxy-substituted analogs (e.g., 2',5'-dimethyl-3-(2-hydroxyphenyl)propiophenone) [3].
  • Thermal Stability : Symmetric methyl substitution (e.g., 3',5'-dimethyl analogs) enhances thermal stability relative to asymmetric variants [1][5].

Biological Activity

2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a synthetic compound belonging to the class of diaryl ketones. Its unique structure, characterized by a carbonyl group flanked by two aromatic rings, positions it as a candidate for various biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C17H18OC_{17}H_{18}O. The presence of dimethyl groups on the aromatic rings enhances its biological reactivity and interaction with cellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results. The mechanism underlying this activity may involve the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for potential anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival.

The mechanism of action for this compound involves several biochemical interactions:

  • Molecular Targets : The compound may interact with specific enzymes and receptors, altering their activity and leading to various biological effects.
  • Pathways : It modulates signaling pathways related to cell growth and apoptosis, contributing to its observed biological activities.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cells
MechanismInteracts with enzymes and modulates signaling

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating infections.
  • Anticancer Activity : In vitro experiments showed that the compound could inhibit the proliferation of specific cancer cell lines. The study indicated that treatment with this compound led to increased rates of apoptosis, highlighting its potential role in cancer therapy.

Q & A

Q. What are the recommended synthetic pathways for 2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone, and what are the critical steps in its preparation?

  • Methodology : A Friedel-Crafts acylation or condensation reaction is typically employed, utilizing 2,3-dimethylphenylacetyl chloride and a substituted benzene derivative. Key steps include:
  • Electrophilic substitution : Ensure precise control of reaction temperature (70–90°C) to avoid polyacylation byproducts.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical to isolate the target compound from unreacted starting materials or regioisomers .
  • Yield optimization : Adjust stoichiometry of Lewis acid catalysts (e.g., AlCl₃) and monitor reaction progress via TLC .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodology :
  • NMR : Compare experimental 1H^1H and 13C^{13}C NMR spectra with computational predictions (DFT/B3LYP/6-31G*). Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS should match the molecular formula C19H22O\text{C}_{19}\text{H}_{22}\text{O} (expected [M+H]⁺: 279.1752) .
  • IR : Confirm carbonyl stretching vibrations (~1680 cm⁻¹) and absence of hydroxyl impurities (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound in pharmacological contexts?

  • Methodology :
  • Derivatization : Synthesize analogs with varying substituents (e.g., fluoro, methoxy) on the phenyl rings and assess their bioactivity .
  • In vitro assays : Test inhibition of cyclooxygenase (COX) or cytochrome P450 enzymes using fluorometric assays. Normalize activity to logP values to correlate lipophilicity with efficacy .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins, validating results with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data across studies?

  • Methodology :
  • Reaction condition audit : Compare solvent polarity (e.g., dichloromethane vs. toluene), catalyst loading, and reaction duration. For example, AlCl₃ excess (>1.5 eq) may reduce yield due to side reactions .
  • Reproducibility protocols : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ as solvent) to minimize solvent-induced shifts .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in published data, identifying outliers linked to impure reagents or inadequate drying .

Q. How can researchers optimize reaction pathways to minimize byproducts like regioisomers or over-acylated derivatives?

  • Methodology :
  • Kinetic studies : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction quenching times .
  • Protecting groups : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) on reactive positions to direct acylation to the desired site .
  • Catalyst screening : Test alternatives like FeCl₃ or ionic liquids to enhance regioselectivity and reduce byproduct formation .

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